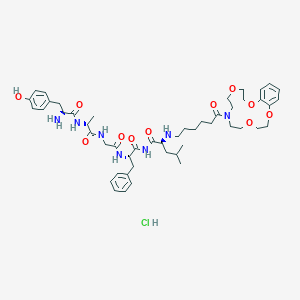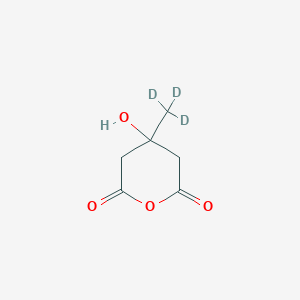
3-Hydroxy-3-methylglutaric-d3 Anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-methylglutaric-d3 Anhydride, also known as HMG anhydride, is a precursor used in the synthesis of HMG-CoA . It has been used in the synthesis of 3-alkyl-3-hydroxyglutaric acids that act as inhibitors of HMG-CoA reductase . This compound is soluble in acetone .
Synthesis Analysis
The enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase mediates the rate-limiting step in cholesterol synthesis, converting HMG-CoA to mevalonate . 3-Hydroxy-3-Methylglutaric-d3 Anhydride is used as a precursor in the synthesis of HMG-CoA . It has also been used in the synthesis of 3-alkyl-3-hydroxyglutaric acids .Molecular Structure Analysis
The molecular formula of 3-Hydroxy-3-methylglutaric-d3 Anhydride is C6H8O4 . The molecular weight is 144.1253 .Chemical Reactions Analysis
3-Hydroxy-3-Methylglutaric-d3 Anhydride is involved in the rate-limiting step of cholesterol synthesis, where it is converted to mevalonate by the enzyme HMG-CoA reductase . It has also been used in the synthesis of 3-alkyl-3-hydroxyglutaric acids that act as inhibitors of HMG-CoA reductase .Safety And Hazards
Propriétés
IUPAC Name |
4-hydroxy-4-(trideuteriomethyl)oxane-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-6(9)2-4(7)10-5(8)3-6/h9H,2-3H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOCHZAKVUAJQJ-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC(=O)C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(CC(=O)OC(=O)C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473680 |
Source


|
| Record name | Dicrotalic-d3 Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-methylglutaric-d3 Anhydride | |
CAS RN |
115135-38-1 |
Source


|
| Record name | Dicrotalic-d3 Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


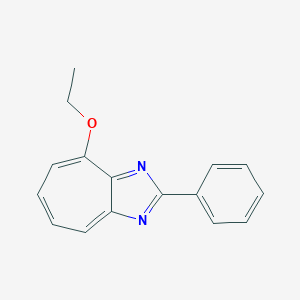







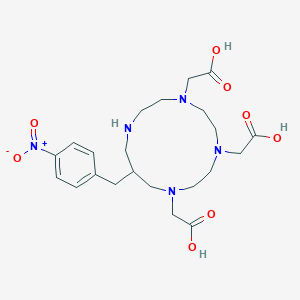
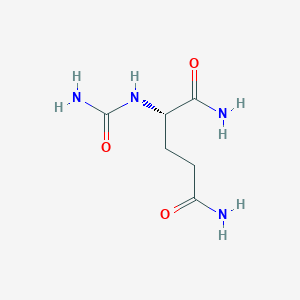
![1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B137247.png)

